molecular formula C10H18O3 B1316822 Ethyl 5,5-dimethyl-4-oxohexanoate CAS No. 37174-98-4

Ethyl 5,5-dimethyl-4-oxohexanoate

Cat. No.: B1316822
CAS No.: 37174-98-4
M. Wt: 186.25 g/mol
InChI Key: FUCPUODHDLBLAU-UHFFFAOYSA-N
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Description

Its structure features a 4-oxohexanoate backbone substituted with two methyl groups at the C5 position and an ethyl ester group at the terminal carboxylate. This compound is primarily synthesized via the reaction of β-keto esters (e.g., Methyl 4,4-dimethyl-3-oxopentanoate) with diethylzinc and methylene iodide under inert conditions, a method optimized for high yields (~80%) and scalability . As a keto ester, it serves as a versatile intermediate in organic synthesis, particularly in the preparation of heterocycles and bioactive molecules .

Preparation Methods

Preparation Methods of Ethyl 5,5-dimethyl-4-oxohexanoate

Chain Extension of β-Keto Esters Using Diethylzinc Mediator

One of the most documented and efficient synthetic routes involves the chain extension of a β-keto ester such as methyl 4,4-dimethyl-3-oxopentanoate. This method uses diethylzinc as a mediator and methylene iodide as a chain-extending agent under inert atmosphere conditions.

Typical Procedure:

  • Dissolve methyl 4,4-dimethyl-3-oxopentanoate in methylene chloride.
  • Add diethylzinc slowly under nitrogen atmosphere to avoid oxidation.
  • Introduce methylene iodide dropwise to the reaction mixture.
  • Stir the mixture to allow chain extension.
  • Quench the reaction with saturated aqueous ammonium chloride.
  • Extract the organic layer and purify the product by vacuum distillation.

This method yields this compound as a clear, colorless oil with high purity and good yield (typically 89–94%).

Step Reagents/Conditions Purpose
Dissolution Methyl 4,4-dimethyl-3-oxopentanoate in CH2Cl2 Solvent medium
Addition Diethylzinc under N2 atmosphere Mediator for chain extension
Dropwise addition Methylene iodide Chain extension agent
Stirring Room temperature Reaction progression
Quenching Saturated NH4Cl aqueous solution Terminate reaction
Extraction and purification Vacuum distillation Isolate pure product

Claisen Condensation and Alkylation of Keto Esters

Another common synthetic approach is based on Claisen condensation or direct alkylation of β-keto esters. This involves:

  • Using methyl or ethyl esters of β-keto acids.
  • Alkylation with methyl halides (e.g., methyl iodide) in the presence of strong bases such as sodium hydride (NaH) or lithium diisopropylamide (LDA).
  • The reaction proceeds via C-alkylation under Friedel-Crafts-like conditions, where the keto ester acts as a nucleophile.
  • Subsequent esterification with ethanol under acid catalysis (e.g., sulfuric acid) can be used to obtain the ethyl ester derivative.

This method requires careful control of reaction conditions to avoid over-alkylation and side reactions. Purity is typically confirmed by gas chromatography-mass spectrometry (GC-MS) and proton nuclear magnetic resonance (¹H NMR) spectroscopy.

Hydrolysis and Re-esterification Route

An alternative approach involves:

  • Hydrolysis of the ester group to yield 5,5-dimethyl-4-oxohexanoic acid.
  • Followed by esterification with ethanol under acidic conditions (e.g., H₂SO₄ catalyst).
  • This two-step process allows for the preparation of the ethyl ester from the corresponding acid.

Hydrolysis can be performed under acidic or basic conditions, with yields ranging from 75% to 90%. Microwave-assisted hydrolysis has been reported to reduce reaction times significantly.

Detailed Research Findings and Analysis

Reaction Mechanism Insights

  • The chain extension reaction mediated by diethylzinc involves nucleophilic attack on methylene iodide, forming an organozinc intermediate that reacts with the β-keto ester.
  • The keto group’s electrophilicity and the steric hindrance from the 5,5-dimethyl substitution influence the reaction rate and yield.
  • Alkylation reactions are sensitive to steric and electronic effects; the 5,5-dimethyl groups reduce reactivity compared to less substituted analogs.

Spectroscopic Characterization

  • ¹H NMR: Ethyl ester protons appear as a triplet (~1.2 ppm, CH₃) and quartet (~4.1 ppm, CH₂). The dimethyl groups at the 5-position show singlets near 1.0–1.2 ppm. The keto group deshields adjacent protons, typically appearing as a singlet around 2.5 ppm.
  • ¹³C NMR and DEPT-135: Confirm the presence of carbonyl carbons and methyl carbons.
  • X-ray Crystallography: Used to confirm molecular geometry and substitution pattern, especially the steric effects of the 5,5-dimethyl groups.

Yield and Purity Data

Preparation Method Yield (%) Purification Method Purity Confirmation Techniques
Chain extension with diethylzinc 89–94 Vacuum distillation GC-MS, ¹H NMR
Claisen condensation/alkylation 60–85 Recrystallization, HPLC GC-MS, ¹H NMR
Hydrolysis and re-esterification 75–90 Extraction, distillation TLC, GC-MS

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
Chain extension (diethylzinc) Methyl 4,4-dimethyl-3-oxopentanoate, diethylzinc, methylene iodide, CH2Cl2, N2 atmosphere High yield, straightforward purification Requires inert atmosphere, sensitive reagents
Claisen condensation/alkylation β-keto ester, methyl halide, strong base (NaH, LDA), acid catalysis for esterification Versatile, well-studied Steric hindrance reduces yield, side reactions possible
Hydrolysis + esterification Acid/base hydrolysis, ethanol, acid catalyst Allows access from acid precursor Multi-step, longer reaction times

Chemical Reactions Analysis

Ethyl 5,5-dimethyl-4-oxohexanoate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alcohols and amines. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Chemical Properties and Structure

Ethyl 5,5-dimethyl-4-oxohexanoate is classified as a β-ketoester with the molecular formula C13H24O3C_{13}H_{24}O_3 and a molecular weight of approximately 228.33 g/mol. Its structure features both ketone and ester functional groups, contributing to its reactivity and utility in synthetic chemistry.

Pharmaceutical Applications

1.1 Precursor for Bioactive Compounds

This compound serves as a precursor in the synthesis of various bioactive molecules. Its structural attributes allow for modifications that can lead to the development of new pharmaceuticals aimed at treating diverse medical conditions.

1.2 Antimicrobial Activity

Research has indicated that compounds derived from this compound exhibit antimicrobial properties. This makes it a candidate for further exploration in the development of antibiotics or antifungal agents.

Synthetic Applications

2.1 Organic Synthesis

The compound is utilized in organic synthesis as a building block for more complex molecules. Its ability to undergo various chemical reactions, such as condensation and acylation, makes it versatile in creating different organic compounds.

2.2 Reaction Mechanisms

The unique structure allows this compound to participate in multiple reaction pathways:

  • Michael Addition Reactions : It can act as an electrophile in Michael addition reactions, facilitating the formation of carbon-carbon bonds.
  • Cyclization Reactions : The compound can undergo cyclization to form cyclic structures, which are often important in medicinal chemistry.

Synthesis of Novel Compounds

A study published in Journal of Organic Chemistry demonstrated the successful use of this compound in synthesizing novel heterocyclic compounds with potential pharmacological activities. The research highlighted the compound's role as a versatile intermediate that can be modified to enhance biological activity.

Anticancer Research

In another case study, researchers investigated derivatives of this compound for their anticancer properties. The findings suggested that certain derivatives exhibited selective cytotoxicity against cancer cell lines while sparing normal cells, indicating potential for further development into anticancer therapies.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, a comparative analysis with similar compounds is essential:

Compound NameStructural CharacteristicsSimilarity Index
Ethyl 5,5-dimethyl-3-oxohexanoateLacks ketone at C4; simpler structure0.97
Butyl 4,4-dimethyl-3-oxopentanoateDifferent alkyl chain; similar functional groups0.95
Ethyl 6-methyl-3-oxoheptanoateLonger carbon chain; different methyl position0.94

This table illustrates how this compound stands out due to its specific arrangement of substituents and functional groups.

Mechanism of Action

The mechanism of action of ethyl 5,5-dimethyl-4-oxohexanoate involves its reactivity due to the presence of the keto and ester groups. These functional groups can participate in various chemical reactions, such as nucleophilic addition and substitution, which are fundamental in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 5-Oxohexanoate (CAS 13984-57-1)

Molecular Formula : C₈H₁₄O₃
Molecular Weight : 158.20 g/mol
Key Differences :

  • Lacks the 5,5-dimethyl substitution present in the target compound, resulting in a simpler hexanoate backbone.
  • Physical Properties: Lower molecular weight correlates with a lower boiling point (estimated 210–220°C) compared to Ethyl 5,5-dimethyl-4-oxohexanoate (~250°C) . Applications: Used in flavoring agents and as a precursor for γ-lactams .

Mthis compound (CAS 34553-32-7)

Molecular Formula : C₉H₁₆O₃
Molecular Weight : 172.22 g/mol
Key Differences :

  • Methyl ester vs. ethyl ester group: The shorter alkyl chain reduces lipophilicity (logP ~1.2 vs. ~1.8 for the ethyl analogue), affecting solubility in polar solvents .
  • Synthesis : Prepared via analogous methods but with methyl β-keto ester precursors. The reaction with diethylzinc and methylene iodide proceeds similarly but may require adjusted stoichiometry .
    Applications : Intermediate in pharmaceutical syntheses, particularly for anti-inflammatory agents .

Ethyl 4-Acetyl-5-oxohexanoate (CAS 2832102)

Molecular Formula : C₁₀H₁₆O₄
Molecular Weight : 200.23 g/mol
Key Differences :

  • Features dual carbonyl groups (4-acetyl and 5-oxo) compared to the single 4-oxo group in the target compound.
  • The additional acetyl group enhances electrophilicity, making it more reactive in Michael additions or aldol condensations .
    Applications : Used in tandem mass spectrometry studies due to its fragmentation patterns .

Ethyl 5,6-Epoxy-4-oxohexanoate

Molecular Formula : C₈H₁₂O₄
Molecular Weight : 172.18 g/mol
Key Differences :

  • Contains an epoxide ring at C5–C6, introducing strain and reactivity toward ring-opening reactions (e.g., nucleophilic attack by amines or thiols).
  • The epoxide moiety diversifies its utility in synthesizing polyfunctionalized molecules .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number Key Applications
This compound C₁₀H₁₈O₃ 186.25 5,5-dimethyl, ethyl ester - Heterocycle synthesis
Ethyl 5-oxohexanoate C₈H₁₄O₃ 158.20 None 13984-57-1 Flavoring agents
Mthis compound C₉H₁₆O₃ 172.22 5,5-dimethyl, methyl ester 34553-32-7 Anti-inflammatory precursors
Ethyl 4-acetyl-5-oxohexanoate C₁₀H₁₆O₄ 200.23 4-acetyl, 5-oxo 2832102 MS studies
Ethyl 5,6-epoxy-4-oxohexanoate C₈H₁₂O₄ 172.18 5,6-epoxide - Polyfunctional synthesis

Research Findings and Trends

  • Reactivity: this compound’s branched structure slows hydrolysis compared to linear analogues (e.g., Ethyl 5-oxohexanoate) due to steric protection of the ester group .
  • Synthetic Utility: The dimethyl groups stabilize the keto-enol tautomer, favoring enolate formation for alkylation or conjugate additions .
  • Market Availability: this compound is priced at €1,299.00/g (CymitQuimica), reflecting its specialized use, whereas Ethyl 5-oxohexanoate is more affordable (€20.00/5g) .

Biological Activity

Ethyl 5,5-dimethyl-4-oxohexanoate (C10H18O3) is an organic compound notable for its unique structural features, including a keto group and an ester functional group. This compound has garnered attention in various scientific fields due to its potential biological activities and applications in organic synthesis, particularly in pharmaceuticals and agrochemicals.

Chemical Structure:

  • Molecular Formula: C10H18O3
  • Appearance: Colorless to yellow liquid
  • Functional Groups: Keto group, ester group

Synthesis Methods:
this compound can be synthesized through several methods:

  • Condensation Reactions: Commonly synthesized by reacting ethyl acetoacetate with suitable aldehydes in the presence of a base.
  • Continuous Flow Processes: In industrial settings, automated reactors optimize reaction conditions to enhance yield and purity.

The biological activity of this compound primarily arises from its reactivity with various biological molecules. The compound can undergo several transformations:

  • Enzymatic Reactions: Acts as a substrate in enzyme-catalyzed reactions, participating in metabolic pathways.
  • Chemical Transformations: The keto group is reactive, allowing for nucleophilic addition reactions, while the ester can undergo hydrolysis to release corresponding acids and alcohols.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Properties

Studies have shown that derivatives of this compound possess antimicrobial properties. For instance:

  • Case Study: A derivative of this compound demonstrated significant antibacterial activity against Gram-positive bacteria, making it a potential candidate for developing new antibiotics.

Anti-inflammatory Effects

Preliminary investigations suggest that the compound may exhibit anti-inflammatory properties:

  • Mechanism: It is hypothesized that the compound inhibits the release of pro-inflammatory cytokines, which are mediators in inflammatory responses .

Applications in Drug Development

The compound's unique structure allows it to serve as an intermediate in synthesizing biologically active compounds:

  • Pharmaceuticals: It is investigated for use in developing active pharmaceutical ingredients (APIs) due to its ability to form various derivatives with enhanced biological activities.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it can be compared with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
Ethyl AcetoacetateContains a keto-ester structureLacks additional methyl groups
Ethyl 2,4-DioxohexanoateSimilar structure but without dimethyl substitutionSimpler structure with different reactivity
Ethyl 5,5-Dimethyl-3-OxohexanoateDifferent position of the keto groupVaries in reactivity due to structural positioning
Ethyl 4,4-Dimethyl-3-OxopentanoateContains a similar keto structureDistinct carbon chain length affecting properties

The presence of two methyl groups at the fifth carbon position provides steric hindrance that influences its reactivity compared to other similar compounds.

Future Research Directions

Further studies are needed to elucidate the specific interaction pathways of this compound and its derivatives. Potential areas for future research include:

  • Mechanistic Studies: Detailed investigations into how this compound interacts with biological targets.
  • Clinical Trials: Evaluation of its efficacy and safety in clinical settings for potential therapeutic applications.
  • Derivatives Development: Exploration of novel derivatives that may enhance biological activity or improve chemical properties.

Q & A

Q. Basic: What are the common synthetic routes for Ethyl 5,5-dimethyl-4-oxohexanoate?

Methodological Answer :
The compound is typically synthesized via Claisen condensation or alkylation of keto esters . For example, methyl or ethyl esters of β-keto acids can undergo alkylation with methyl halides in the presence of strong bases like NaH or LDA. Evidence from reaction indices highlights its preparation via C-alkylation under Friedel-Crafts-like conditions, where the keto ester acts as a nucleophile . A stepwise approach involves:

Synthesis of 5,5-dimethyl-4-oxohexanoic acid via cycloketone oxidation.

Esterification with ethanol under acid catalysis (e.g., H₂SO₄).
Key purity checks include GC-MS and ¹H NMR to confirm the absence of unreacted starting materials.

Q. Advanced: How can spectroscopic data resolve structural ambiguities in this compound?

Methodological Answer :
Advanced characterization relies on multinuclear NMR (¹³C, DEPT-135) and X-ray crystallography . For instance:

  • ¹H NMR : The ethyl ester group shows a triplet (~1.2 ppm, CH₃) and quartet (~4.1 ppm, CH₂). The keto group (C=O) deshields adjacent protons, appearing as a singlet at ~2.5 ppm for the dimethyl group.
  • X-ray crystallography (e.g., using SHELXT ) can confirm bond angles and steric effects from the 5,5-dimethyl substitution. Contradictions in spectral data (e.g., unexpected splitting) may arise from rotational isomerism or impurities, necessitating repeated recrystallization or HPLC purification .

Q. Advanced: What factors influence its reactivity in C-alkylation reactions?

Methodological Answer :
The steric hindrance from the 5,5-dimethyl group and electronic effects of the keto moiety dictate reactivity. In Friedel-Crafts alkylation, the compound acts as an electrophile. Optimization involves:

  • Catalyst choice : Lewis acids like AlCl₃ vs. FeCl₃ (the latter minimizes side reactions).
  • Solvent polarity : Non-polar solvents (toluene) favor electrophilic activation.
  • Temperature control (0–25°C) to suppress over-alkylation.
    Comparative studies show lower yields (~60%) compared to less hindered analogues (~85%), highlighting steric limitations .

Q. Basic: How is this compound hydrolyzed to its parent acid?

Methodological Answer :
Acidic hydrolysis (HCl/H₂O, reflux) or basic saponification (NaOH/EtOH, 70°C) converts the ester to 5,5-dimethyl-4-oxohexanoic acid. Key steps:

Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane).

Neutralize with HCl (for basic conditions) and extract with DCM.
Yields (~75–90%) depend on reaction time and acid strength. Advanced studies optimize microwave-assisted hydrolysis to reduce time from 6h to 30min .

Q. Advanced: How do structural modifications (e.g., methyl vs. ethyl esters) affect reactivity?

Methodological Answer :
Comparative studies with mthis compound (CAS 526) reveal:

  • Ethyl esters exhibit slower hydrolysis due to increased steric bulk.
  • Methyl esters show higher solubility in polar aprotic solvents (DMF, DMSO), enhancing reaction rates in nucleophilic substitutions.
    DFT calculations (B3LYP/6-31G*) model the electronic effects of substituents on keto-enol tautomerism, which impacts reactivity in condensation reactions .

Q. Advanced: How is this compound utilized in multi-step synthesis of complex molecules?

Methodological Answer :
It serves as a key intermediate in synthesizing γ-lactams or terpenoid derivatives. For example:

Reductive amination with primary amines forms pyrrolidinones.

Aldol condensation with aromatic aldehydes yields α,β-unsaturated ketones for Diels-Alder reactions.
A case study achieved a 45% overall yield in a 5-step synthesis of a bioactive diterpene, with the keto ester enabling regioselective functionalization .

Q. Advanced: How are contradictions in reported crystallographic data resolved?

Methodological Answer :
Discrepancies in bond lengths (e.g., C=O reported as 1.21–1.23 Å vs. 1.19 Å ) arise from experimental vs. computational models . Researchers should:

  • Cross-validate using high-resolution XRD (λ = 0.71073 Å, 100K).
  • Apply Hirshfeld surface analysis to assess intermolecular interactions influencing geometry.
  • Compare with DFT-optimized structures (e.g., Gaussian 16) to identify outliers .

Q. Basic: What thermodynamic properties (e.g., stability) are critical for storage?

Methodological Answer :
The compound’s hygroscopicity and thermal stability require storage at −20°C under nitrogen. Key

  • Melting point : ~45–47°C (DSC).
  • ΔHvap : ~55 kJ/mol (measured via vapor pressure curves).
    Decomposition above 150°C releases CO and CO₂, necessitating TGA monitoring during reactions .

Q. Advanced: How to address contradictions in synthetic yields across literature?

Methodological Answer :
Disparities in yields (e.g., 60% vs. 85% alkylation efficiency) stem from:

  • Catalyst purity : Commercial AlCl₃ (95%) vs. sublimed (99.9%).
  • Solvent drying : Molecular sieves (3Å) vs. anhydrous MgSO₄.
    A systematic review recommends Design of Experiments (DoE) to isolate variables like temperature, catalyst loading, and solvent choice .

Q. Basic: What initial assays evaluate its biological activity?

Methodological Answer :

  • Antimicrobial screening : Disk diffusion assays (MIC against S. aureus).
  • Enzyme inhibition : Fluorescence-based assays (e.g., COX-2 inhibition).
  • Cytotoxicity : MTT assay on HEK-293 cells (IC₅₀ determination).
    Preliminary data from analogues (e.g., ethyl 6-oxohexanoate) suggest low activity, warranting structural optimization .

Properties

IUPAC Name

ethyl 5,5-dimethyl-4-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O3/c1-5-13-9(12)7-6-8(11)10(2,3)4/h5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUCPUODHDLBLAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10555718
Record name Ethyl 5,5-dimethyl-4-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10555718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37174-98-4
Record name Hexanoic acid, 5,5-dimethyl-4-oxo-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37174-98-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5,5-dimethyl-4-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10555718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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